Methyl 5-[(2-naphthyloxy)methyl]-2-furoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-(naphthalen-2-yloxymethyl)furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-19-17(18)16-9-8-15(21-16)11-20-14-7-6-12-4-2-3-5-13(12)10-14/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNFUWKVSHFCQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)COC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches to Methyl 5 2 Naphthyloxy Methyl 2 Furoate and Its Structural Analogues
Retrosynthetic Analysis of Methyl 5-[(2-naphthyloxy)methyl]-2-furoate
Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available precursors. This approach for this compound identifies key bonds that, when disconnected, reveal logical pathways for its synthesis.
Disconnection Strategies for the Furoate Ester Linkage
The most logical initial disconnection targets the ester functional group, as the formation of esters is a well-established and reliable transformation in organic chemistry. studysmarter.co.uklkouniv.ac.in This C–O bond cleavage simplifies the target molecule into two primary synthons: a carboxyl component and an alcohol component.
The primary disconnection strategies are:
Acyl Chloride Route: Disconnecting the C-O bond of the methyl ester suggests a reaction between a highly reactive acyl chloride and methanol (B129727). The synthetic equivalents for this approach would be 5-[(2-naphthyloxy)methyl]-2-furoyl chloride and methanol .
Fischer Esterification Route: A more direct disconnection leads to a carboxylic acid and an alcohol. This corresponds to the reverse of a Fischer-Speier esterification. The required synthetic equivalents are 5-[(2-naphthyloxy)methyl]-2-furoic acid and methanol , which would be reacted in the presence of an acid catalyst.
Table 1: Retrosynthetic Disconnections of the Furoate Ester Linkage
| Disconnection Strategy | Bond Cleaved | Synthetic Precursors | Corresponding Reaction |
| Acyl Halide Approach | Ester C(O)-OCH₃ | 5-[(2-naphthyloxy)methyl]-2-furoyl chloride + Methanol | Acylation |
| Fischer Esterification | Ester C(O)-OCH₃ | 5-[(2-naphthyloxy)methyl]-2-furoic acid + Methanol | Acid-catalyzed esterification |
| Transesterification | Ester C(O)-OCH₃ | A different ester of 5-[(2-naphthyloxy)methyl]-2-furoic acid + Methanol | Acid or base-catalyzed transesterification |
Approaches to Constructing the Naphthyloxy-Methyl Ether Moiety
Further deconstruction of the key intermediate, 5-[(2-naphthyloxy)methyl]-2-furoic acid, focuses on the ether linkage. The C-O bond between the naphthyl group and the methylene (B1212753) bridge is a prime candidate for disconnection.
This disconnection is based on the reverse of the Williamson ether synthesis, a robust method for forming ethers. This approach yields two precursor molecules:
An oxygen nucleophile: 2-Naphthol (B1666908) (or its conjugate base, sodium 2-naphthoxide).
A furan-based electrophile: A methyl 5-(halomethyl)-2-furoate such as methyl 5-(bromomethyl)-2-furoate or a derivative of 5-(hydroxymethyl)-2-furoic acid.
The required electrophile, methyl 5-(halomethyl)-2-furoate, can be synthesized from the bio-renewable starting material 5-(hydroxymethyl)furfural (HMF) through oxidation of the aldehyde followed by esterification and halogenation of the alcohol. Alternatively, it could be prepared from 5-methyl-2-furoic acid via radical halogenation. nih.gov
Table 2: Retrosynthetic Disconnections for the Naphthyloxy-Methyl Moiety
| Disconnection Strategy | Bond Cleaved | Synthetic Precursors | Corresponding Reaction |
| Williamson Ether Synthesis | Naphthyl-O–CH₂ bond | 2-Naphthol + Methyl 5-(halomethyl)-2-furoate | Nucleophilic Substitution (Sₙ2) |
| Mitsunobu Reaction | Naphthyl-O–CH₂ bond | 2-Naphthol + Methyl 5-(hydroxymethyl)-2-furoate | Dehydrative coupling |
Established Synthetic Routes to Furoate Esters
The synthesis of furoate esters, which are valuable compounds often used as flavoring agents and intermediates in the pharmaceutical industry, can be achieved through various established methods. researchgate.net
Esterification Reactions of 2-Furoic Acid Derivatives
The final step in the proposed synthesis of the target molecule is the formation of the methyl ester. This is typically achieved through several reliable methods.
Acid-Catalyzed (Fischer) Esterification : This is a direct and common method involving the reaction of a carboxylic acid (a 2-furoic acid derivative) with an alcohol (methanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. ontosight.ai To improve the environmental friendliness of the process, solid acid catalysts like tungstophosphoric acid supported on zirconia have been effectively used, allowing for easier separation and catalyst recycling. researchgate.net
Acyl Halide Method : For substrates that are sensitive to strong acids, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride, using reagents like thionyl chloride or oxalyl chloride. nih.gov This acyl chloride then readily reacts with methanol, often in the presence of a non-nucleophilic base like pyridine, to form the ester.
Transesterification : This process involves converting one type of ester into another by reacting it with an alcohol. google.com For instance, an ethyl furoate could be converted to methyl furoate by reacting it with a large excess of methanol in the presence of an acid or base catalyst.
Table 3: Comparison of Esterification Methods for Furoic Acids
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Fischer Esterification | Carboxylic acid, Alcohol, Acid catalyst | Typically reflux | Simple, uses inexpensive reagents | Equilibrium-limited, requires excess alcohol or water removal |
| Acyl Halide Method | Acyl halide, Alcohol, Base | Often mild (0°C to room temp) | High yield, irreversible | Requires an extra step to form acyl halide, produces corrosive byproducts (e.g., HCl) |
| Solid Acid Catalysis | Carboxylic acid, Alcohol, Solid catalyst | High temperature (e.g., 125-140°C) researchgate.net | Environmentally benign, reusable catalyst researchgate.net | May require higher temperatures and longer reaction times |
De Novo Furan (B31954) Ring Synthesis from Precursors
Instead of starting with a pre-formed furan ring, the furan core itself can be constructed from acyclic precursors. This de novo approach offers flexibility in introducing various substituents.
Paal-Knorr Furan Synthesis : This is the most common method for synthesizing substituted furans. It involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. researchgate.net This method is highly effective for producing a wide range of furan derivatives.
Feist-Benary Furan Synthesis : This reaction involves the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound. The resulting intermediate then undergoes cyclization and dehydration to yield a substituted furan.
Modern Catalytic Methods : Contemporary organic synthesis has introduced various metal-catalyzed reactions to form furan rings. These can include cycloisomerization reactions of enynes or propargylic alcohols, offering high efficiency and control over substitution patterns. researchgate.netorganic-chemistry.org
Table 4: Overview of De Novo Furan Synthesis Methods
| Method | Precursors | Key Reagent/Catalyst | Description |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound | Acid (e.g., H₂SO₄, PTSA) | Acid-catalyzed intramolecular cyclization and dehydration. researchgate.net |
| Feist-Benary Synthesis | α-Halo ketone + β-Dicarbonyl compound | Base (e.g., pyridine, ammonia) | Base-catalyzed condensation followed by cyclization. |
| Allene Cycloisomerization | Allenyl ketones and terminal alkynes | Palladium catalyst | Pd-catalyzed oxidative cross-coupling and cycloisomerization. researchgate.net |
Green Chemistry Principles in Furoate Synthesis
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgnih.gov The synthesis of furoates, particularly those derived from biomass, is an area where these principles can be effectively applied.
Use of Renewable Feedstocks : 2-Furoic acid and its derivatives are often produced from furfural, a platform chemical that can be obtained from the dehydration of pentose (B10789219) sugars found in lignocellulosic biomass (e.g., corn cobs, oat hulls). rsc.org This positions furoate synthesis as a prime example of valorizing renewable resources.
Catalysis over Stoichiometric Reagents : The use of catalytic reagents is superior to stoichiometric ones as they are required in smaller amounts and can often be recycled. acs.org In furoate esterification, employing heterogeneous solid acid catalysts like tungstophosphoric acid/zirconia composites instead of stoichiometric amounts of mineral acids like H₂SO₄ exemplifies this principle. researchgate.net These catalysts are easily filtered out and can be reused, minimizing waste. researchgate.net
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Addition and cyclization reactions, such as the Diels-Alder reaction which furan derivatives can undergo, are excellent examples of high atom economy.
Designing Safer Chemicals and Solvents : A core goal is to use and generate substances with minimal toxicity. nih.gov Research into carbonate-promoted C-H carboxylation of 2-furoic acid to produce furan-2,5-dicarboxylic acid (a monomer for bio-based polymers) can be performed in the absence of solvents, significantly improving the process's green profile. stanford.edu
Table 5: Application of Green Chemistry Principles to Furoate Synthesis
| Green Chemistry Principle | Application in Furoate Synthesis | Example | Reference |
| Prevention | Use of efficient, high-yield reactions to minimize byproduct formation. | High-conversion esterification using optimized catalyst loading. | |
| Atom Economy | Designing syntheses that incorporate most of the starting material atoms into the product. | De novo cyclization reactions that form the furan ring with minimal waste. | acs.org |
| Use of Renewable Feedstocks | Sourcing starting materials from biomass instead of petroleum. | Production of 2-furoic acid from furfural, which is derived from agricultural waste. | rsc.org |
| Catalysis | Using recyclable catalysts to reduce waste and improve efficiency. | Fischer esterification of 2-furoic acid using a reusable tungstophosphoric acid/zirconia solid acid catalyst. | researchgate.net |
| Safer Solvents & Auxiliaries | Minimizing or eliminating the use of hazardous solvents. | Carboxylation reactions of furoate salts performed under solvent-free conditions. | stanford.edu |
| Reduce Derivatives | Avoiding unnecessary protection/deprotection steps. | Direct esterification of a functionalized furoic acid without using protecting groups on other parts of the molecule. | acs.org |
Synthesis of Naphthyloxy-Methyl Ethers and Their Precursors
Etherification Reactions Involving Naphthols
Etherification reactions are a cornerstone in the synthesis of the target molecule. Naphthols, particularly 2-naphthol, serve as essential starting materials due to their reactive hydroxyl group. fardapaper.ir The Williamson ether synthesis is a widely employed method, which involves the deprotonation of the naphthol to form a nucleophilic naphthoxide ion, followed by its reaction with an electrophilic species.
A typical reaction scheme involves:
Deprotonation of 2-naphthol: A base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), is used to remove the acidic proton from the hydroxyl group of 2-naphthol, forming the sodium or potassium 2-naphthoxide salt.
Nucleophilic Substitution: The resulting naphthoxide ion then acts as a nucleophile, attacking an alkyl halide, such as a methyl halide, to form the ether linkage.
The efficiency of this reaction is influenced by factors such as the choice of solvent, temperature, and the nature of the leaving group on the electrophile.
Utilization of Epoxide Intermediates in Naphthyloxy-Methyl Linkage Formation
An alternative and often highly regioselective method for forming the naphthyloxy-methyl linkage involves the use of epoxide intermediates. nih.govmasterorganicchemistry.com Epoxides are three-membered cyclic ethers that are highly reactive due to ring strain. masterorganicchemistry.comwikipedia.org The ring-opening of an epoxide by a nucleophile, such as a naphthoxide ion, provides a versatile route to functionalized ethers. mdpi.com
In this approach, 2-naphthol, after being converted to its conjugate base, attacks one of the carbon atoms of the epoxide ring. This reaction is typically carried out under basic or neutral conditions. The regioselectivity of the ring-opening (i.e., which carbon of the epoxide is attacked) can be controlled by the reaction conditions and the substitution pattern of the epoxide. For instance, the reaction of 2-naphthoxide with epichlorohydrin (B41342) is a common strategy to introduce a three-carbon chain that can be further modified. A key intermediate in this context is 2-[(1-Naphthyloxy)methyl]oxirane. guidechem.com
Integrated Synthetic Strategies for this compound
The assembly of the final target molecule requires the integration of the naphthyloxy-methyl ether synthesis with the construction or functionalization of the furan-2-carboxylate (B1237412) core.
Stepwise Synthesis Pathways and Reaction Conditions
A common and reliable approach is a stepwise synthesis. This involves the separate synthesis of the key fragments followed by their coupling. A plausible stepwise route could be:
Preparation of the Naphthyloxy-methyl fragment: Synthesis of a reactive intermediate containing the 2-naphthyloxy-methyl group, for example, 2-(chloromethyl)-naphthalene, which is not the target but a related precursor. A more direct precursor would be a compound like 2-(bromomethyl)naphthalene (B188764) which can be synthesized from 2-methylnaphthalene.
Preparation of the Furan fragment: Synthesis of a suitable furan derivative, such as Methyl 5-(hydroxymethyl)-2-furoate or Methyl 5-(bromomethyl)-2-furoate.
Coupling Reaction: The two fragments are then coupled via a nucleophilic substitution reaction. For instance, the sodium salt of Methyl 5-(hydroxymethyl)-2-furoate could be reacted with 2-(bromomethyl)naphthalene.
The reaction conditions for each step need to be carefully optimized to maximize yield and minimize side reactions. This includes the choice of solvents, reagents, temperature, and reaction time.
| Step | Reactants | Reagents | Product |
| 1 | 2-Naphthol, Epichlorohydrin | Base (e.g., NaOH) | 1-chloro-3-(2-naphthyloxy)propan-2-ol |
| 2 | 1-chloro-3-(2-naphthyloxy)propan-2-ol | Base (e.g., NaOH) | 2-[(2-naphthyloxy)methyl]oxirane |
| 3 | Methyl 5-(hydroxymethyl)-2-furoate, 2-[(2-naphthyloxy)methyl]oxirane | Acid or Base catalyst | Methyl 5-{[1-hydroxy-3-(2-naphthyloxy)propan-2-yl]oxymethyl}-2-furoate |
| 4 | Further chemical transformations | - | This compound |
| This is a representative, generalized pathway. Actual synthetic routes may vary. |
One-Pot Condensation and Multi-Component Reaction Approaches
To improve efficiency and reduce waste, one-pot or multi-component reactions (MCRs) are attractive strategies. fardapaper.ir In a one-pot synthesis, multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates. An MCR involves the reaction of three or more starting materials in a single step to form a product that contains portions of all the initial reactants.
A hypothetical one-pot approach for this compound could involve the reaction of 2-naphthol, a suitable three-carbon building block, and a precursor to the methyl 2-furoate ring in the presence of a catalyst that promotes the sequential formation of the ether and ester functionalities. While specific one-pot syntheses for this exact molecule are not widely reported in introductory literature, the principles of MCRs involving naphthols are well-established for the synthesis of other complex molecules. fardapaper.ir
Synthesis of Designed Structural Analogues and Derivatives for Systematic Studies
The synthesis of structural analogues of this compound is crucial for systematic studies, such as structure-activity relationship (SAR) investigations. These analogues can be designed by modifying different parts of the molecule:
The Naphthyl Group: The 2-naphthyl group can be replaced with other aromatic or heteroaromatic rings to explore the effect of different electronic and steric properties.
The Furan Ring: The furan ring can be substituted with other heterocycles like thiophene (B33073) or pyrrole, or it can be replaced by an acyclic chain.
The Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other esters (e.g., ethyl, propyl) or amides to investigate the influence of this group on the molecule's properties.
The Methylene Linker: The length and nature of the linker between the naphthyloxy group and the furan ring can be varied.
Modifications on the Furan Ring System
The furan ring serves as a versatile scaffold for chemical modification. Synthetic strategies often involve the introduction of various substituents at different positions of the furan ring to modulate the electronic and steric properties of the molecule. For instance, the synthesis of 5-methylfuran-2-carboxylic acid represents a fundamental modification where a methyl group is introduced at the 5-position. nih.gov More complex substitutions, such as the introduction of an acetyl group to form 2-acetyl-5-methyl furan, have also been explored. researchgate.net
The synthesis of diverse acyl furans can be achieved through innovative catalytic pathways, such as the cross-ketonization of methyl 2-furoate with various carboxylic acids. researchgate.net This method allows for the introduction of propionyl and butyryl groups onto the furan ring. researchgate.net Furthermore, amination reactions on furan-based precursors like furoin (B1674284) and furil (B128704) can yield amine derivatives, demonstrating the ring's capacity to support a variety of functional groups. rsc.org The ester group at the 2-position of the furoate can also be varied, for example, by creating ethyl 2-furoate. researchgate.net A facile synthetic pathway has been developed for metabolically stable 5'-methylene-bis(pivaloyloxymethyl)(POM)phosphonate furanonucleoside prodrugs, which involves a Horner-Wadsworth-Emmons reaction with 5'-aldehydic nucleosides, showcasing advanced modification techniques at the 5-position. nih.gov
Table 1: Examples of Modifications on the Furan Ring System
| Modification Type | Example Compound/Functional Group | Synthetic Method |
|---|---|---|
| Alkylation | 5-Methylfuran-2-carboxylic acid nih.gov | Substitution reaction |
| Acylation | 2-Acetyl-5-methyl furan researchgate.net | Friedel-Crafts acylation or cross-ketonization researchgate.net |
| Ester Variation | Ethyl 2-furoate researchgate.net | Esterification |
| Amination | 2-Amino-1,2-di(furan-2-yl)ethan-1-ol rsc.org | Reductive amination of furoin rsc.org |
| Phosphonate Prodrug | 5'-methylene-bis(POM)phosphonate nih.gov | Horner-Wadsworth-Emmons reaction nih.gov |
Variations within the Naphthyloxy Moiety
The naphthyloxy portion of the molecule offers significant opportunities for structural variation, primarily through substitution on the naphthalene (B1677914) ring system. The synthesis of substituted naphthyloxy phenoxy derivatives, facilitated by potassium carbonate, provides a pathway to novel analogues. researchgate.net Multi-component reaction systems have been employed to create a diverse range of naphthol derivatives. orientjchem.org For example, the reaction between β-naphthol, benzaldehyde, and ethylenediamine (B42938) can be used to build complex structures. orientjchem.org
Visible light-induced photocatalysis using binaphthol derivatives has emerged as a mild and efficient method for aryl halide derivatizations, enabling the construction of various functionalized aromatic compounds. rsc.org This suggests that the naphthyloxy moiety can be functionalized through modern synthetic techniques to introduce groups like boryl or thioether substituents. rsc.org The core structure itself can be derived from precursors like 2-[(1-Naphthyloxy)methyl]oxirane, which serves as a key building block for introducing the naphthyloxy-methyl side chain. guidechem.comkeyingchemical.com
Table 2: Synthetic Approaches for Naphthyloxy Moiety Variation
| Synthetic Strategy | Precursors/Reagents | Resulting Modification |
|---|---|---|
| Base-facilitated etherification researchgate.net | Substituted phenols, α- or β-naphthol, K2CO3 | Substituted naphthyloxy phenoxy derivatives |
| Three-component synthesis orientjchem.org | β-naphthol, aldehydes, amines | Polysubstituted naphthalene derivatives |
| Photocatalysis rsc.org | Binaphthol derivatives | Biaryl cross-coupling, borylation, thioetherification |
| Epoxide Ring-Opening | 2-[(1-Naphthyloxy)methyl]oxirane guidechem.comkeyingchemical.com | Attachment of the naphthyloxymethyl group |
Linker Modifications and Spacer Design
Common modifications include extending the aliphatic chain (e.g., C3, C6, C12 linkers) to increase the distance between the two aromatic systems. trilinkbiotech.com Alternatively, incorporating polyethylene (B3416737) glycol (PEG)-based spacers like Spacer 9 or Spacer 18 can enhance hydrophilicity. genelink.com The choice between a hydrophobic aliphatic linker and a hydrophilic PEG-based linker can affect the molecule's solubility and interactions with biological targets. genelink.com More rigid linkers, incorporating structures like piperazine (B1678402) or alkyne units, are also being explored to restrict conformational flexibility, which can lead to improved potency. nih.gov The "methyl extension" strategy, where a methyl group is replaced by a longer chain with a reactive handle (e.g., an azido (B1232118) group), provides a method for validating sites for linker attachment without losing activity. nih.gov
Table 3: Types of Spacers for Linker Modification
| Spacer Type | Chemical Nature | Key Properties |
|---|---|---|
| Aliphatic Chains (C3, C12) genelink.comtrilinkbiotech.com | Hydrophobic | Increases distance, flexible |
| Polyethylene Glycol (PEG) genelink.com | Hydrophilic | Increases water solubility, flexible |
| Heterocyclic Scaffolds nih.gov | Can be tuned | Imparts rigidity, influences conformation |
| Alkynes nih.gov | Hydrophobic | Rigid, linear geometry |
Catalytic Systems in the Synthesis of Furoate and Naphthyloxy Derivatives
Catalysis plays a pivotal role in the efficient and sustainable synthesis of the furoate and naphthyloxy components of the target molecule. Both heterogeneous and homogeneous catalytic systems are employed to optimize reaction yields, selectivities, and environmental impact.
Heterogeneous Catalysis for Sustainable Synthesis
Heterogeneous catalysts are highly valued in synthetic chemistry for their ease of separation, reusability, and contribution to greener chemical processes. wisc.eduresearchgate.net In the context of furoate synthesis, solid catalysts are key. For example, a simple and inexpensive ZrO2 catalyst has been effectively used for the gas-phase synthesis of 2-acetyl furan from methyl 2-furoate, demonstrating high selectivity and conversion rates. researchgate.net
For the synthesis of other furan derivatives, non-noble metal catalysts based on Fe, Co, Ni, or Cu are being investigated as cost-effective alternatives to precious metals. frontiersin.org Ru/Al2O3 has proven effective for the amination of furan-based compounds like furoin and furil. rsc.org The development of these solid catalysts is a critical step toward more sustainable and economically viable production of complex furan-based molecules. mdpi.comrsc.org
Table 4: Heterogeneous Catalysts in Furan Derivative Synthesis
| Catalyst | Reaction Type | Substrate | Key Advantage |
|---|---|---|---|
| ZrO2 researchgate.net | Cross-ketonization | Methyl 2-furoate | High selectivity, inexpensive researchgate.net |
| Ru/Al2O3 rsc.org | Reductive amination | Furoin/Furil | Recyclable catalyst rsc.org |
| Non-noble metals (Fe, Co, Ni, Cu) frontiersin.org | Hydrogenation/Upgrading | Furan derivatives | Cost-effective frontiersin.org |
| Heteropolyacids (HPAs) frontiersin.org | Esterification | Levulinic acid | Recyclable acid catalyst frontiersin.org |
Homogeneous Catalysts and Reaction Optimization
Homogeneous catalysts are often favored for their high activity and selectivity at milder reaction conditions. nih.gov In the synthesis of furoate and naphthyloxy derivatives, optimizing the catalytic system is crucial for maximizing yield and minimizing byproducts. illinois.edu For instance, copper(I) reagents have been shown to be efficient homogeneous catalysts for the multi-component synthesis of polysubstituted naphthalene derivatives. orientjchem.org
The choice of ligands, solvents, and additives can dramatically influence the performance of a homogeneous catalytic system. nih.govmdpi.com A significant challenge with homogeneous catalysts is their separation from the reaction mixture post-reaction. nih.gov To address this, strategies such as tagging catalysts with polar or fluorous moieties are being developed to facilitate their recovery and recycling, bridging the gap between the high performance of homogeneous systems and the practical advantages of heterogeneous ones. nih.gov
Table 5: Examples of Homogeneous Catalysis in Relevant Syntheses
| Catalyst System | Reaction Type | Application |
|---|---|---|
| Cupric Chloride orientjchem.org | Three-component coupling | Synthesis of naphthol derivatives |
| Si-NHC-CuI scispace.com | Mannich reaction | Synthesis of propargylamines |
| Cu/TEMPO mdpi.com | Alcohol oxidation | Selective oxidation of alcohols to aldehydes |
| Bismuth-based catalysts mpg.de | Transfer Hydrogenation | Reduction of specific functional groups |
Chemical Reactivity and Transformation Studies of Methyl 5 2 Naphthyloxy Methyl 2 Furoate
Reactivity of the Furan (B31954) Ring System
The furan ring in Methyl 5-[(2-naphthyloxy)methyl]-2-furoate is a π-electron-rich heteroaromatic system, which predisposes it to certain types of reactions while rendering it less susceptible to others. The substituents at the C2 and C5 positions, namely the electron-withdrawing methyl ester group and the bulky, yet somewhat electron-donating, naphthyloxymethyl group, significantly influence its reactivity profile.
Electrophilic Aromatic Substitution Reactions on the Furan Nucleus
The furan ring is notably more reactive towards electrophiles than benzene. pearson.compearson.com Electrophilic attack typically occurs at the C2 and C5 positions, which are most activated by the ring oxygen. In the case of this compound, these positions are already substituted. Therefore, any further electrophilic substitution would be directed to the C3 or C4 positions.
The methyl ester group at C2 is an electron-withdrawing group, which deactivates the furan ring towards electrophilic attack. Conversely, the ether oxygen in the naphthyloxymethyl group at C5 can donate electron density to the ring through resonance, acting as an activating group. The directing influence of these two opposing groups determines the regioselectivity of the substitution. Generally, electron-donating groups are ortho/para-directing, while electron-withdrawing groups are meta-directing. wikipedia.org In the context of the furan ring, this would mean the naphthyloxymethyl group directs towards the C4 position, while the methyl ester group directs towards the C4 position as well (meta to C2). Therefore, it is anticipated that electrophilic substitution on this compound would preferentially occur at the C4 position.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For instance, the nitration of 2-furoic acid derivatives often yields the 5-nitro derivative. However, with the 5-position blocked, nitration would likely occur at one of the available ring positions, influenced by the electronic effects of the existing substituents.
Nucleophilic Additions and Ring-Opening Pathways
The electron-rich nature of the furan ring generally makes it resistant to nucleophilic attack. However, the presence of a strong electron-withdrawing group, such as the methyl ester at the C2 position, can activate the ring for such reactions. Nucleophilic addition would be expected to occur at the C5 position, which is conjugated with the ester group. In the subject molecule, this position is substituted, making direct nucleophilic addition to the ring less likely.
Under certain conditions, particularly in the presence of strong acids, furan derivatives can undergo ring-opening reactions. For example, the hydrolysis of 5-(hydroxymethyl)furfural and its derivatives in acidic aqueous solutions can lead to the formation of levulinic acid and other degradation products. nih.gov It is plausible that under harsh acidic conditions, this compound could undergo similar ring-opening pathways, initiated by protonation of the furan oxygen.
Diels-Alder and Related Cycloaddition Reactions
The furan ring can act as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. The reactivity of the furan diene is sensitive to the electronic nature of its substituents. Electron-donating groups on the furan ring generally enhance its reactivity in Diels-Alder reactions, while electron-withdrawing groups have the opposite effect. nih.gov
Transformations Involving the Ester Functionality
The methyl ester group of this compound is susceptible to a variety of transformations common to carboxylic acid esters.
Hydrolysis and Transesterification Reactions
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 5-[(2-naphthyloxy)methyl]-2-furoic acid, under either acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible process, while base-mediated hydrolysis (saponification) is irreversible due to the formation of the carboxylate salt.
Transesterification, the conversion of one ester to another by reaction with an alcohol, is also a feasible transformation. This reaction is typically catalyzed by an acid or a base. For example, reacting this compound with a different alcohol in the presence of a suitable catalyst would yield a new ester. The transesterification of methyl and ethyl 2-furoates with long-chain alcohols has been reported.
Below is a hypothetical data table illustrating potential hydrolysis and transesterification reactions with expected products.
| Reaction | Reagents and Conditions | Expected Product |
| Hydrolysis (Acid-catalyzed) | HCl (aq), Heat | 5-[(2-naphthyloxy)methyl]-2-furoic acid |
| Hydrolysis (Base-mediated) | NaOH (aq), Heat; then H₃O⁺ | 5-[(2-naphthyloxy)methyl]-2-furoic acid |
| Transesterification | Ethanol, H₂SO₄ (cat.), Heat | Ethyl 5-[(2-naphthyloxy)methyl]-2-furoate |
| Transesterification | Benzyl (B1604629) alcohol, NaOBn (cat.), Heat | Benzyl 5-[(2-naphthyloxy)methyl]-2-furoate |
Reduction to Alcohol and Further Derivatization
The ester functionality can be reduced to a primary alcohol, {5-[(2-naphthyloxy)methyl]furan-2-yl}methanol. This reduction can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation under specific conditions. The reduction of 5-(hydroxymethyl)furfural to 2,5-bis(hydroxymethyl)furan is a well-established transformation and serves as a relevant precedent. rsc.orgrsc.orgresearchgate.net
The resulting primary alcohol is a versatile intermediate that can be further derivatized. For instance, it can be oxidized to the corresponding aldehyde, or converted to ethers, esters, or halides, providing a pathway to a variety of other functionalized furan derivatives.
The following table summarizes the expected products from the reduction and subsequent derivatization of the primary alcohol.
| Reaction | Reagents and Conditions | Expected Product |
| Reduction | 1. LiAlH₄, THF; 2. H₃O⁺ | {5-[(2-naphthyloxy)methyl]furan-2-yl}methanol |
| Oxidation (of alcohol) | PCC, CH₂Cl₂ | 5-[(2-naphthyloxy)methyl]-2-furaldehyde |
| Esterification (of alcohol) | Acetic anhydride, Pyridine | {5-[(2-naphthyloxy)methyl]furan-2-yl}methyl acetate |
| Etherification (of alcohol) | NaH, CH₃I, THF | 2-(Methoxymethyl)-5-[(2-naphthyloxy)methyl]furan |
Reactivity of the Naphthyloxy-Methyl Ether Linkage
The naphthyloxy-methyl ether linkage in this compound is a key functional group that influences its chemical behavior. This section explores the susceptibility of this ether bond to cleavage and the reactivity of the attached naphthalene (B1677914) ring under various conditions.
The ether bond in aryl ethers can be cleaved under various conditions, typically involving strong acids, bases, or metal catalysts. In the case of this compound, the stability of this linkage is influenced by the electronic properties of both the furan and naphthalene rings.
Acid-Catalyzed Cleavage:
Acid-catalyzed cleavage of ethers generally proceeds via protonation of the ether oxygen, followed by nucleophilic attack. The reaction can follow either an S(_N)1 or S(_N)2 mechanism, depending on the stability of the potential carbocation intermediates. For the title compound, protonation of the ether oxygen would be followed by cleavage of either the C-O bond attached to the naphthalene ring or the C-O bond attached to the methyl-furan moiety. Due to the stability of the naphthyl group, the cleavage is more likely to be initiated at the benzylic-type position.
Base-Mediated Cleavage:
Cleavage of aryl ethers under basic conditions is generally more challenging and often requires harsh reaction conditions. However, the presence of the electron-withdrawing furoate group could potentially influence the reactivity of the ether linkage, although specific studies on this compound are lacking.
Reductive Cleavage:
Transition metal-catalyzed hydrogenolysis is a common method for cleaving benzyl and naphthylmethyl ethers. Notably, 2-naphthylmethyl (Nap) ethers can be selectively cleaved by hydrogenolysis in the presence of other protecting groups like benzyl ethers, particularly when the substrate contains catalyst poisons such as thioethers. This suggests that the naphthyloxy-methyl bond in the title compound could potentially be cleaved under hydrogenolytic conditions, for instance, using palladium on carbon (Pd/C) and a hydrogen source.
The selective removal of 2-naphthylmethyl ethers can also be achieved under oxidative conditions using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). The reaction proceeds via the formation of a charge-transfer complex, followed by hydride abstraction.
A summary of potential cleavage reactions, based on analogous systems, is presented in Table 1.
Table 1: Potential Cleavage Reactions of the Naphthyloxy-Methyl Ether Linkage
| Reaction Type | Reagents and Conditions | Expected Products |
|---|---|---|
| Acid-Catalyzed | HBr or HI (reflux) | 2-Naphthol (B1666908) and Methyl 5-(halomethyl)-2-furoate |
| Hydrogenolysis | H₂, Pd/C | 2-Naphthol and Methyl 5-methyl-2-furoate |
| Oxidative | DDQ | 2-Naphthol and Methyl 5-formyl-2-furoate |
The naphthalene ring system in this compound is susceptible to both oxidation and reduction reactions, characteristic of polycyclic aromatic hydrocarbons.
Oxidation Pathways:
The oxidation of naphthalene and its derivatives can lead to a variety of products, depending on the oxidant and reaction conditions. Common oxidation products include naphthoquinones. For instance, the oxidation of 2-substituted naphthalenes can yield 1,2- or 1,4-naphthoquinones. The presence of the ether linkage at the 2-position would direct oxidation to the unsubstituted ring. The reaction of 2-alkoxynaphthalenes can sometimes lead to different products; for example, 2-methoxy- and 2-ethoxynaphthalene (B165321) can react to form 1,4-dimethoxy-2,3-benzodioxan. Oxidative coupling of 2-naphthol derivatives, which could be formed from the cleavage of the ether, is also a known reaction, often mediated by metal salts like CuCl₂ or FeCl₃.
Reduction Pathways:
The reduction of naphthalene derivatives can be achieved through catalytic hydrogenation or by using dissolving metal reductions, such as the Birch reduction. The Birch reduction of naphthalene is sensitive to reaction conditions and can yield 1,4-dihydronaphthalene (B28168) or 1,4,5,8-tetrahydronaphthalene. For substituted naphthalenes, the regioselectivity of the reduction is influenced by the electronic nature of the substituents. In the case of 2,6- and 2,7-disubstituted naphthalenes, reduction typically occurs in only one of the rings to give 1,4-dihydronaphthalene derivatives.
Investigating Selectivity and Regioselectivity in Chemical Transformations
The presence of multiple reactive sites in this compound—namely the furan ring, the naphthalene ring, and the ester group—makes the study of selectivity and regioselectivity in its chemical transformations particularly important.
The furan ring is an electron-rich heterocycle that can undergo electrophilic aromatic substitution. In 2,5-disubstituted furans, the regioselectivity of further substitution is directed by the existing substituents. The furoate group is electron-withdrawing, while the naphthyloxy-methyl group is likely to be weakly electron-donating or neutral in its directing effect on the furan ring. This interplay would influence the position of attack by an incoming electrophile.
In reactions involving the naphthalene ring, electrophilic substitution is also a key transformation. For 2-substituted naphthalenes, the position of substitution is dependent on both steric and electronic factors, with attack at the 1-position often being kinetically favored.
The Diels-Alder reaction is another important transformation for furan derivatives. The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes and dienophiles is a well-studied phenomenon, with "ortho" and "para" products generally being favored over "meta" products.
Mechanistic Studies of Significant Chemical Reactions
The mechanism of acid-catalyzed aryl-ether cleavage has been a subject of detailed study, particularly in the context of lignin (B12514952) depolymerization. These studies indicate that the reaction can proceed through different pathways, including direct protonation of the ether oxygen followed by nucleophilic attack, or the formation of an enol-ether intermediate. The rate of cleavage is significantly influenced by the presence of other functional groups on the aromatic rings.
Mechanistic investigations into the cleavage of aryl ethers by transition metals have also been reported. For example, with certain nickel and rhodium complexes, selective cleavage of the stronger aryl ether C–O bond can be achieved. The mechanism often involves oxidative addition of the C-O bond to the metal center.
The atmospheric oxidation of naphthalene derivatives has also been mechanistically studied, often involving initial OH radical addition to the aromatic rings. These studies provide insight into the initial steps of oxidative degradation of the naphthalene core.
Advanced Spectroscopic and Computational Characterization of Methyl 5 2 Naphthyloxy Methyl 2 Furoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
High-Resolution ¹H and ¹³C NMR Analysis
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR are fundamental one-dimensional experiments. ¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR offers complementary data on the carbon skeleton of the molecule.
For Methyl 5-[(2-naphthyloxy)methyl]-2-furoate, the expected ¹H NMR spectrum would show distinct signals corresponding to the protons on the naphthalene (B1677914) ring, the furan (B31954) ring, the methyl ester, and the methylene (B1212753) bridge. The aromatic protons of the 2-substituted naphthalene system typically appear in the downfield region (δ 7.0-8.0 ppm). The two furan protons would appear as doublets, influenced by the electron-withdrawing ester group and the ether linkage. The methylene protons of the -CH₂-O- bridge are expected around δ 5.0-5.5 ppm, and the methyl ester protons would present as a sharp singlet around δ 3.8-4.0 ppm.
The ¹³C NMR spectrum would reveal 17 unique carbon signals, consistent with the molecular formula C₁₇H₁₄O₄. Key signals would include the carbonyl carbon of the ester group (around δ 158-160 ppm), carbons of the naphthalene and furan rings (in the δ 105-160 ppm range), the methylene bridge carbon (around δ 60-70 ppm), and the methyl ester carbon (around δ 52 ppm).
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data is predicted based on analogous structures and chemical shift theory.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Naphthalene H | 7.10 - 7.90 | Multiplet |
| Furan H-3 | 7.20 - 7.30 | Doublet |
| Furan H-4 | 6.50 - 6.60 | Doublet |
| -O-CH₂- | 5.30 - 5.40 | Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data is predicted based on analogous structures and chemical shift theory.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ester C=O | 158.5 |
| Naphthalene C (Aromatic) | 106.0 - 156.0 |
| Furan C (Aromatic/Olefinic) | 110.0 - 155.0 |
| -O-CH₂- | 62.0 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically between protons on adjacent carbons. For the target molecule, COSY would show correlations between the coupled protons on the furan ring (H-3 and H-4) and within the spin systems of the naphthalene ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC maps direct one-bond correlations between protons and the carbons they are attached to. This technique would definitively link the proton signals of the methyl, methylene, furan, and naphthalene groups to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is vital for connecting molecular fragments. For instance, HMBC would show correlations from the methylene protons (-O-CH₂-) to the adjacent furan carbon (C-5) and the naphthyloxy oxygen-bearing carbon, confirming the linkage between the two major moieties. Correlations from the methyl ester protons to the carbonyl carbon would also be observed.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is useful for determining stereochemistry and conformation. In this molecule, NOESY could reveal spatial proximity between the methylene bridge protons and protons on both the furan and naphthalene rings, providing insights into the molecule's preferred conformation.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of a compound. mdpi.com For this compound (C₁₇H₁₄O₄), the calculated exact mass is 298.0892 g/mol . An HRMS experiment would be expected to yield a measured mass that matches this theoretical value to within a few parts per million (ppm), thus confirming the molecular formula.
Tandem Mass Spectrometry for Structural Insights
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion and inducing its fragmentation to observe the resulting product ions. The fragmentation pattern provides a "fingerprint" that can be used to elucidate the molecular structure.
The fragmentation of the protonated molecule [M+H]⁺ of this compound would likely proceed through several key pathways. A primary fragmentation would be the cleavage of the benzylic ether bond, which is typically a labile site. This could lead to the formation of a stable naphthyloxy radical or cation and a methyl 5-(methyl)-2-furoate cation fragment. Another expected fragmentation is the loss of the methyl group or methoxy (B1213986) group from the ester.
Table 3: Predicted Key Fragment Ions in Tandem MS of this compound
| m/z (Predicted) | Proposed Fragment Structure / Loss |
|---|---|
| 299.0967 | [M+H]⁺, Protonated molecular ion |
| 267.0708 | [M+H - CH₃OH]⁺, Loss of methanol (B129727) |
| 155.0446 | [C₁₀H₇O]⁺, Naphthyloxy fragment |
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound.
IR Spectroscopy: In an IR spectrum, characteristic absorption bands correspond to specific bond vibrations. For this compound, a strong absorption band is expected for the C=O stretch of the ester group, typically in the range of 1720-1740 cm⁻¹. Aromatic C=C stretching vibrations from both the furan and naphthalene rings would appear in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations from the ether linkage and the ester group would be visible in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would appear just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring breathing modes, which are often strong in Raman spectra, would be characteristic of the naphthalene and furan systems. While the C=O stretch is also visible in Raman, it is typically weaker than in the IR spectrum.
Table 4: Predicted Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|---|
| Aromatic C-H | Stretch | 3050-3150 | 3050-3150 |
| Aliphatic C-H | Stretch | 2850-2960 | 2850-2960 |
| Ester C=O | Stretch | 1720-1740 (Strong) | 1720-1740 (Weak) |
| Aromatic C=C | Stretch | 1450-1600 (Medium) | 1450-1600 (Strong) |
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure
No experimental data on the UV-Vis absorption maxima or fluorescence emission spectra for this specific compound could be located.
X-ray Crystallography for Solid-State Molecular Conformation and Packing
Single-Crystal X-ray Diffraction Analysis
There are no published single-crystal X-ray diffraction studies for this compound in the searched scientific databases.
Intermolecular Interactions and Crystal Packing Motifs
Without crystallographic data, a discussion of the intermolecular interactions and crystal packing motifs is not possible.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties
Molecular Orbital Analysis (HOMO-LUMO)
Similarly, no molecular orbital analysis, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies or their distribution, has been reported for this compound in the available literature.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational chemistry offers highly accurate methods for predicting the spectroscopic properties of molecules, providing invaluable data for structural elucidation and characterization. Density Functional Theory (DFT) is a cornerstone of these predictions, offering a balance of accuracy and computational efficiency. researchgate.netresearchgate.netnih.govijsred.commdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for confirming molecular structures. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed with the B3LYP functional, is a robust approach for calculating nuclear magnetic shielding tensors. researchgate.net These calculated shielding values are then converted into chemical shifts (δ) by referencing them against a standard, such as Tetramethylsilane (TMS). Such calculations can predict the chemical shifts for each unique proton and carbon atom in this compound with high precision, often with an average deviation of around 0.12 ppm for protons when appropriate basis sets and solvent models are used. scispace.com
The predicted values aid in assigning the complex spectra arising from the distinct chemical environments of the furan, naphthalene, and methyl ester moieties.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted using DFT/GIAO methodology. Values are illustrative of typical computational outputs.
| Atom Type | Position/Group | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Furan (H3, H4) | 6.5 - 7.2 |
| Naphthalene | 7.2 - 7.9 | |
| -OCH₂- | ~5.3 | |
| -OCH₃ (Ester) | ~3.9 | |
| ¹³C | C=O (Ester) | ~159 |
| Furan | 112 - 150 | |
| Naphthalene | 107 - 157 | |
| -OCH₂- | ~65 | |
| -OCH₃ (Ester) | ~52 |
Infrared (IR) Spectroscopy: Theoretical vibrational analysis using DFT methods allows for the prediction of the complete IR spectrum. By calculating the harmonic vibrational frequencies, one can identify the characteristic stretching, bending, and torsional modes of the molecule's functional groups. nih.govmdpi.com These theoretical frequencies are often scaled by a small factor to correct for anharmonicity and achieve better agreement with experimental data. ijsred.com For this compound, key predicted vibrations would include the C=O stretch of the ester, the asymmetric and symmetric C-O-C stretches of the ether and ester groups, and the characteristic aromatic C=C stretching modes of the furan and naphthalene rings.
Table 2: Predicted Principal IR Vibrational Frequencies for this compound Calculated using DFT (B3LYP) methodology. Values are illustrative.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| ~3100 | Aromatic C-H Stretch (Naphthalene, Furan) |
| ~1725 | C=O Stretch (Ester) |
| ~1580 | Aromatic C=C Stretch (Naphthalene) |
| ~1250 | Asymmetric C-O-C Stretch (Ether & Ester) |
| ~1100 | Symmetric C-O-C Stretch (Ether & Ester) |
Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic absorption properties are predicted using Time-Dependent Density Functional Theory (TD-DFT). mit.eduresearchgate.net This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. The calculations also provide the oscillator strength for each transition, indicating its intensity. ijsred.com For a conjugated system like this compound, TD-DFT would be expected to predict intense π→π* transitions originating from the naphthalene and furan aromatic systems.
Table 3: Predicted UV-Vis Absorption Data for this compound Calculated using TD-DFT methodology in a simulated solvent. Values are illustrative.
| Predicted λmax (nm) | Oscillator Strength (f) | Major Electronic Transition |
|---|---|---|
| ~230 | > 0.5 | π→π* (Naphthalene) |
| ~275 | > 0.4 | π→π* (Naphthalene/Furan) |
| ~320 | > 0.2 | π→π* (Naphthalene) |
Molecular Dynamics Simulations for Conformational Sampling
This compound possesses significant conformational flexibility, primarily around the ether linkage connecting the furan and naphthalene moieties. Molecular Dynamics (MD) simulations are a computational method used to explore this flexibility by simulating the atomic motions of the molecule over time. nih.govnih.gov
Table 4: Illustrative Findings from a Hypothetical Molecular Dynamics Simulation Data represents potential outputs from an MD simulation for conformational analysis.
| Parameter | Description of Finding |
|---|---|
| Major Conformers | Identified two dominant low-energy conformers, primarily differing in the C-O-C-C dihedral angle of the ether linkage. |
| Conformer Population | Conformer A: ~65% population; Conformer B: ~30% population. |
| Key Dihedral Angles | The furan-CH₂-O-naphthalene linkage shows significant rotational freedom, allowing the aromatic systems to adopt either a folded or extended orientation. |
| Intramolecular Interactions | Potential for weak π-stacking interactions between the furan and naphthalene rings in certain folded conformations. |
Quantitative Structure-Activity Relationship (QSAR) Modeling (Computational Aspect)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.govresearchgate.netnih.gov A QSAR model is a mathematical equation that correlates variations in molecular properties (descriptors) with changes in a measured biological response.
To develop a QSAR model for this compound, a library of structural analogues would first need to be synthesized and tested for a specific biological activity (e.g., inhibition of a particular enzyme). For each analogue, a wide range of molecular descriptors would be calculated, including:
Electronic descriptors: Dipole moment, partial atomic charges, HOMO/LUMO energies.
Steric descriptors: Molecular volume, surface area, specific shape indices.
Hydrophobic descriptors: LogP (partition coefficient).
Topological descriptors: Describing molecular connectivity and branching.
Using statistical methods like Multiple Linear Regression (MLR), a model is built to predict activity based on the most relevant descriptors. nih.gov Such a model can reveal which molecular features are crucial for activity—for instance, whether electron-withdrawing groups on the naphthalene ring enhance potency or if the size of the substituent at a particular position is critical. This provides a rational basis for designing new, more potent compounds. nih.gov
Table 5: Example of a Hypothetical QSAR Model for a Series of Analogues This table illustrates the format and components of a QSAR model.
| Component | Description |
|---|---|
| Biological Activity | log(1/IC₅₀) for a target enzyme |
| Model Equation | log(1/IC₅₀) = 0.85(LogP) - 1.2(LUMO) + 0.4*(MR) + 2.5 |
| Key Descriptors | LogP (hydrophobicity), LUMO (lowest unoccupied molecular orbital energy), MR (molar refractivity) |
| Statistical Significance | R² (coefficient of determination) = 0.91; Q² (cross-validated R²) = 0.82 |
| Interpretation | The model suggests that increased hydrophobicity and molar refractivity, combined with a lower LUMO energy, are beneficial for biological activity in this series of compounds. |
Molecular Interactions and Biological Relevance: Mechanistic and Target Oriented Investigations
Investigation of Molecular Target Engagement and Binding Mechanisms
The elucidation of how a molecule interacts with its biological targets is fundamental to understanding its pharmacological potential. For Methyl 5-[(2-naphthyloxy)methyl]-2-furoate, this involves a combination of experimental assays and computational predictions to characterize its binding affinity and mode of action at a molecular level.
Ligand-Protein Interaction Studies (e.g., Enzyme Inhibition Kinetics, Receptor Binding Assays)
Direct experimental assessment through ligand-protein interaction studies is crucial for identifying and characterizing the biological targets of a compound. While specific kinetic data for this compound is not extensively detailed in the available literature, the activity of its core structural motifs—the 2,5-disubstituted furan (B31954) and the naphthyloxy group—has been explored in various contexts, providing insights into its potential interactions.
Derivatives containing the naphthyloxy moiety have been evaluated for their affinity toward specific receptors. For instance, a series of 1- and 2-naphthyloxy derivatives were assessed for their binding to the histamine (B1213489) H₃ receptor, with many compounds demonstrating high affinity, indicated by Kᵢ values below 100 nM. nih.gov Similarly, modifications of the propranolol (B1214883) structure, which contains a naphthyloxy group, led to analogues with significantly enhanced affinity for human 5-HT₁B serotonin (B10506) receptors. nih.gov For example, N-monomethyl-2-(1-naphthyloxy)-ethylamine displayed a Kᵢ value of 26 nM for the h5-HT₁B receptor. nih.gov These studies underscore the importance of the naphthyloxy group in achieving high-affinity receptor binding.
The 2,5-disubstituted furan core is also a well-established pharmacophore. Analogues have been synthesized and evaluated as inhibitors of various biological targets. In one study, furan derivatives were designed as P-glycoprotein (P-gp) inhibitors to combat multidrug resistance in cancer cells. nih.gov Another series of 2,5-disubstituted furan derivatives containing a 1,3-thiazole moiety were found to be potent α-glucosidase inhibitors, with IC₅₀ values significantly lower than the standard inhibitor, acarbose. nih.gov Kinetic studies of the most promising compounds from this series revealed competitive and noncompetitive modes of inhibition against α-glucosidase. nih.gov
The table below summarizes the binding affinities of representative naphthyloxy-containing compounds for their respective receptors, illustrating the contribution of this moiety to molecular recognition.
| Compound | Target Receptor | Binding Affinity (Kᵢ) |
| 1-(5-(naphthalen-1-yloxy)pentyl)azepane | Histamine H₃ | 21.9 nM |
| 1-(5-(Naphthalen-1-yloxy)pentyl)piperidine | Histamine H₃ | 53.9 nM |
| N-monomethyl-2-(1-naphthyloxy)-ethylamine | Serotonin h5-HT₁B | 26 nM |
| N-monomethyl-2-(1-naphthyloxy)-ethylamine | Serotonin h5-HT₁D | 34 nM |
This table presents data for analogues to illustrate the binding potential of the naphthyloxy moiety.
Computational Docking and Molecular Dynamics for Binding Mode Prediction
Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the binding modes of ligands within the active sites of proteins. These techniques can elucidate key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.
For analogues of this compound, docking studies have been instrumental. In the development of 2,5-disubstituted furan derivatives as P-glycoprotein inhibitors, docking simulations were used to explore the binding interactions and rationalize the observed structure-activity relationships. nih.gov Similarly, for novel α-glucosidase inhibitors, molecular docking simulations helped to identify the binding poses of the most active compounds, revealing that a competitive inhibitor interacted with key residues in the enzyme's active site. nih.gov In another study, docking of furanonaphthoquinones into the Plasmodium falciparum cytochrome bc1 complex (Pfcyt bc1) and dihydroorotate (B8406146) dehydrogenase (PfDHOD) enzyme targets showed favorable binding energies for several compounds, highlighting their potential as antiplasmodial agents. nih.gov These computational approaches provide a structural hypothesis for the observed biological activity and guide the design of more potent analogues.
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-activity relationship (SAR) studies involve systematically modifying the chemical structure of a lead compound to understand how different functional groups and structural features influence its biological activity. ijabbr.com This knowledge is critical for optimizing potency, selectivity, and pharmacokinetic properties.
Impact of Furan Ring Substitutions on Molecular Recognition
The furan ring is a versatile scaffold in medicinal chemistry, and the nature and position of its substituents can dramatically alter biological activity. researchgate.netresearchgate.net For 2,5-disubstituted furan derivatives, SAR studies have provided clear insights into the requirements for molecular recognition.
In a study of α-glucosidase inhibitors, various substitutions on a 1,3-thiazole ring attached to the furan core were explored. nih.gov The results indicated that the type and position of substituents on an appended phenyl ring significantly influenced inhibitory potency. This highlights that even distal modifications can have a profound effect on the interactions governed by the central furan moiety. Similarly, in the development of naphthoquinone-furan-2-cyanoacryloyl hybrids as antitumor agents, the conversion of a 2-cyanoacryloylamide to a carboxamide led to a significant decrease in inhibitory activity, demonstrating the critical role of the substituent at this position of the furan ring. nih.gov
The following table demonstrates the impact of substitutions on the activity of 2,5-disubstituted furan analogues against α-glucosidase.
| Compound ID | R Group on Thiazole Moiety | Inhibitory Activity (IC₅₀) |
| III-10 | 4-Chlorophenyl | 4.120 ± 0.764 μM |
| III-24 | 4-Bromophenyl | 0.645 ± 0.052 μM |
| Acarbose | (Reference Drug) | 452.243 ± 54.142 µM |
This table showcases SAR data for 2,5-disubstituted furan analogues, indicating the sensitivity of the scaffold to substitution patterns. Data sourced from a study on α-glucosidase inhibitors. nih.gov
Role of the Naphthyloxy Moiety in Binding Specificity
The naphthyloxy moiety is a large, hydrophobic group that can engage in significant van der Waals and π-π stacking interactions within a protein's binding pocket. Its presence is often associated with high binding affinity. taylorandfrancis.com
SAR studies on naphthyloxy derivatives have confirmed the importance of this group for potent biological activity. In a series of histamine H₃ receptor ligands, both 1- and 2-naphthyloxy derivatives were synthesized, and most showed high affinity. nih.gov The systematic modification of propranolol, an adrenergic antagonist containing a naphthyloxy group, to enhance its affinity for serotonin receptors further illustrates the role of this moiety. nih.gov Shortening the alkyl chain connecting the naphthyloxy group and modifying the terminal amine resulted in compounds with substantially higher affinity, indicating that the precise positioning and orientation of the naphthyloxy group are critical for optimal receptor engagement. nih.gov In the context of antitumor naphthoquinone-furan hybrids, the replacement of a naphthalene (B1677914) group with a naphthoquinone derivative resulted in a higher inhibition rate against cancer cell lines, suggesting that oxidation of the naphthalene system can enhance activity. nih.gov
Influence of Ester Linkage Modifications on Activity
The ester linkage in this compound is a key functional group that can influence the compound's properties, including its polarity, metabolic stability, and ability to act as a hydrogen bond acceptor. Modification of this group is a common strategy in drug design.
While specific SAR studies on the ester linkage of this compound are not detailed in the provided sources, general principles can be applied. Hydrolysis of the methyl ester to the corresponding carboxylic acid would introduce a negative charge at physiological pH, drastically altering the compound's physicochemical properties and its potential interactions with a biological target. This could, for example, enable a new ionic interaction with a positively charged residue (e.g., lysine (B10760008) or arginine) in a binding site. Conversely, converting the ester to an amide could introduce a hydrogen bond donor, creating new interaction possibilities and potentially increasing metabolic stability. The synthesis of amide compounds from a related furan-carboxylic acid intermediate in one study showed that this modification was detrimental to anti-proliferative activity compared to the 2-cyanoacryloylamide derivatives, indicating that this linkage is highly sensitive to modification. nih.gov
Mechanistic Exploration of Observed Biological Activities (Non-Clinical)
Enzyme Modulation and Inhibition Pathways
No specific data is available in the searched scientific literature detailing the modulation or inhibition of any enzymes by this compound.
Cellular Pathway Interrogation (e.g., Anti-inflammatory, Antimicrobial Mechanisms)
There is no available research that investigates the effects of this compound on cellular pathways, including those related to inflammation or microbial activity.
Molecular Basis of Cytotoxicity in Cellular Models (Mechanistic, not clinical)
Information regarding the cytotoxic effects of this compound on any cellular models, or the molecular mechanisms underlying such potential effects, is not present in the reviewed literature.
Chemical Biology Applications and Probe Development
Application in Target Identification and Validation
As there are no reported chemical probes based on this compound, there are consequently no applications in target identification and validation to report.
Emerging Applications and Future Research Directions
Advanced Material Science Applications
The integration of the electron-rich furan (B31954) ring and the extended π-system of the naphthalene (B1677914) group suggests that Methyl 5-[(2-naphthyloxy)methyl]-2-furoate and its derivatives could serve as building blocks for novel organic materials with tailored electronic and physical properties.
Furan-naphthalene hybrid structures are a class of π-conjugated organic molecules being investigated for their desirable optical and electrical properties, essential for optoelectronic devices. rsc.org The combination of a furan ring with a naphthalene system creates an extended conjugation pathway that can influence the material's absorption and emission spectra. researchgate.net The electronic properties of such molecules are determined by their primary molecular structure and the intermolecular interactions in a self-assembled state. rsc.org
Research into related compounds, such as furan-substituted thiophene (B33073)/phenylene co-oligomers, has demonstrated high photoluminescence quantum yields and ambipolar charge carrier mobilities, which are critical for developing organic lasers and light-emitting diodes. rsc.org The specific arrangement in this compound, with the flexible ether linkage, may lead to unique intramolecular interactions and packing motifs in the solid state, potentially resulting in tunable luminescence properties. rsc.org Future research would likely focus on characterizing the photophysical properties of this specific compound, including its fluorescence quantum yield, absorption/emission wavelengths, and charge transport capabilities.
Table 1: Representative Optoelectronic Properties of Furan-Containing Conjugated Systems
| Compound Class | Key Optoelectronic Property | Potential Application |
|---|---|---|
| Furan-Thiophene Co-oligomers | High Photoluminescence Quantum Yield (29%) | Organic Lasers rsc.org |
| Furan-Extended Helical Rylenes | Red-shifted, Intensified Absorption | Organic Photovoltaics researchgate.net |
| Naphthalene Diimide-Thiophene Hybrids | Ambipolar Charge Transport | Organic Field-Effect Transistors (OFETs) researchgate.net |
This table presents data for classes of compounds related to this compound to illustrate the potential properties of furan-naphthalene hybrids.
The incorporation of furan and naphthalene groups into polymer backbones is a strategy for developing high-performance materials, including bio-based polymers with enhanced thermal stability and flame resistance. researchgate.netmdpi.com The furan moiety, derivable from biomass, offers a sustainable alternative to petroleum-based monomers. mdpi.commdpi.com
This compound can be envisioned as a precursor to polymerizable monomers. For instance, the methyl ester group could be hydrolyzed to a carboxylic acid or reduced to an alcohol, creating functional handles for polymerization reactions like polycondensation. The resulting polyesters or polyamides would feature the bulky naphthyloxy side group, which could influence polymer solubility, morphology, and thermal properties. The rigidity and aromatic content of the naphthalene unit are expected to impart high thermal stability and desirable mechanical properties to the final polymer. researchgate.net
Table 2: Examples of Polymers Incorporating Furan and Naphthalene Units
| Polymer Type | Monomer Source | Key Properties |
|---|---|---|
| Poly(naphthoxazine) | Naphthoxazines containing furan groups | High thermal stability, flame resistance researchgate.net |
| Poly(3-hexylfuran) | Functionalized furan dimers | Controlled chain growth, aggregation behavior acs.org |
| Furan-based Polyimide | Furan-based diamines | Good thermal stability, potential substitute for petroleum-based polymers mdpi.com |
Catalysis and Organometallic Chemistry Applications
The structure of this compound contains potential coordination sites (the furan oxygen, the ether oxygen, and the ester carbonyl group), making it and its derivatives candidates for ligand design in organometallic chemistry and catalysis.
The furan core is a versatile component in the design of chelating ligands. nih.gov The oxygen atom within the furan ring can act as a donor site, coordinating to a metal center. jocpr.com The design of ligands often focuses on creating specific coordination environments around a metal ion to control its reactivity and catalytic activity. rsc.org In the case of this compound, the furan oxygen, along with the adjacent ether oxygen, could potentially form a stable five-membered chelate ring with a metal ion. The bulky naphthyl group would provide significant steric hindrance, which can be strategically used to influence the selectivity of a catalytic reaction by controlling substrate access to the active metal center.
Furan-containing ligands, particularly those derived from Schiff bases, have been used to synthesize a wide range of transition metal complexes with elements like copper(II), nickel(II), cobalt(II), and zinc(II). nih.govjocpr.comnih.gov These complexes often exhibit well-defined geometries, such as octahedral or square planar, depending on the metal ion and the ligand's denticity. jocpr.comuobaghdad.edu.iq
Derivatives of this compound could be synthesized to create bidentate or tridentate ligands. For example, converting the ester to a hydrazide and subsequently reacting it with an aldehyde would yield a hydrazone capable of coordinating with metal ions. rsc.org Studies on such novel complexes would involve their synthesis, structural characterization (e.g., via X-ray crystallography and spectroscopy), and evaluation of their catalytic performance in reactions such as oxidation, reduction, or C-C coupling, where the electronic and steric properties of the ligand play a crucial role. nih.gov
Table 3: Coordination Characteristics of Furan-Based Ligands with Various Metal Ions
| Ligand Type | Metal Ions | Typical Coordination Geometry |
|---|---|---|
| Furan-derived Schiff Base | Ti(III), Mn(III), Fe(III), Co(III), Cu(II) | Octahedral jocpr.com |
| Furan-2-aldehyde Thiosemicarbazone | Cu(II), Ni(II), Zn(II) | Square Planar, Tetrahedral researchgate.net |
| 5-methylsalicylaldehyde 2-furoyl hydrazone | Cu(II) | Distorted Square Pyramidal rsc.org |
Development of Sophisticated Biosensors and Analytical Tools
The development of advanced biosensors and analytical tools often relies on molecules that can signal the presence of a specific analyte through a measurable change, such as in fluorescence or color. Furan derivatives are increasingly being investigated for their potential in creating chromogenic and fluorogenic sensors. researchgate.net
The hybrid structure of this compound combines the fluorescent properties of the naphthalene moiety with the versatile chemistry of the furan ring. The naphthalene group is a well-known fluorophore, and its emission properties can be sensitive to the local chemical environment. By chemically modifying the furan or ester part of the molecule to include a specific recognition site for an ion or biomolecule, it may be possible to design a sensor that operates via fluorescence quenching or enhancement. The furan ring acts as a rigid spacer and electronic communicator between the recognition site and the signaling naphthalene unit. Such systems are foundational to creating optical sensors for detecting various analytes, from metal ions to bioactive amines. researchgate.net
Computational Design and Predictive Modeling for Novel Derivatives
The computational design of novel derivatives of this compound represents a significant frontier in optimizing its potential therapeutic or material properties. By leveraging computational chemistry, researchers can explore a vast chemical space to identify modifications that could enhance biological activity or physical characteristics. ajchem-b.commdpi.com This in-silico approach allows for the rational design of new molecules with improved efficacy and specificity, thereby accelerating the discovery process. nih.gov
Predictive modeling, employing techniques such as Quantitative Structure-Activity Relationship (QSAR) and machine learning algorithms, plays a crucial role in this process. arxiv.org These models can forecast the biological activities and physicochemical properties of hypothetical derivatives based on their molecular structures. nih.govresearchgate.net For instance, by analyzing the structural features of the furan ring, the naphthyloxy group, and the methyl ester, predictive models can identify key determinants for a desired outcome, such as enhanced binding affinity to a biological target. nih.gov The use of deep learning models, in particular, has shown promise in accurately predicting compound properties from structural data alone. researchgate.net
The table below illustrates the types of computational tools and their applications in the design of novel furoate and naphthyloxy derivatives.
| Computational Tool | Application in Derivative Design | Potential Outcome |
| Molecular Docking | Simulating the binding of derivatives to target proteins. | Identification of derivatives with improved binding affinity and selectivity. |
| Density Functional Theory (DFT) | Calculating electronic properties and reactivity. ajchem-b.com | Understanding structure-activity relationships and designing more stable compounds. |
| Machine Learning Models | Predicting biological activity and physicochemical properties. arxiv.org | Rapid screening of large virtual libraries of derivatives to prioritize synthesis. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of derivatives in a biological environment. | Assessing the stability of ligand-protein complexes and predicting binding free energies. |
Interdisciplinary Research Synergies and Collaboration Opportunities
The study of this compound and its potential derivatives is inherently interdisciplinary, offering numerous opportunities for collaboration across various scientific fields. The complex nature of drug discovery and materials science necessitates a multifaceted approach, combining expertise from chemistry, biology, computer science, and pharmacology.
Collaborations between synthetic organic chemists and computational chemists are fundamental. While synthetic chemists can devise novel routes for the preparation of new derivatives, computational chemists can guide these efforts by predicting which modifications are most likely to yield compounds with desired properties. researchgate.net This synergy can significantly reduce the time and resources required for the development of new molecules.
Furthermore, partnerships with biologists and pharmacologists are essential for evaluating the biological activity of newly synthesized compounds. In vitro and in vivo testing can validate the predictions made by computational models and provide crucial data on the efficacy and mechanism of action of these derivatives. For example, furan-based compounds have been investigated for their cytotoxic activities against cancer cell lines, a research area that requires close collaboration between chemists and cancer biologists. mdpi.comresearchgate.net
The table below highlights potential interdisciplinary collaborations and their expected contributions to the research of furoate and naphthyloxy compounds.
| Collaborating Disciplines | Area of Synergy | Expected Contribution |
| Organic Chemistry & Computational Chemistry | Rational drug design and synthesis. researchgate.net | Efficient discovery of novel derivatives with enhanced properties. |
| Medicinal Chemistry & Pharmacology | Biological evaluation of new compounds. | Determination of therapeutic potential and mechanism of action. |
| Materials Science & Polymer Chemistry | Development of novel functional materials. | Creation of new polymers or materials with unique optical or electronic properties. |
| Chemical Biology & Data Science | High-throughput screening and data analysis. | Identification of lead compounds from large chemical libraries and understanding complex biological data. |
Addressing Challenges and Future Perspectives in Furoate and Naphthyloxy Compound Research
Despite the potential of furoate and naphthyloxy compounds, several challenges need to be addressed to advance their development. One of the primary hurdles is the optimization of synthetic routes to produce these molecules efficiently and cost-effectively. While methods for the synthesis of furoic acid derivatives and the introduction of naphthyloxy groups exist, developing scalable and environmentally friendly processes remains a key objective. jcu.edu.augoogle.com
Another significant challenge lies in fully characterizing the structure-activity relationships of these compounds. Understanding how subtle changes in the molecular structure affect the biological activity or physical properties is crucial for rational design. This requires a combination of extensive experimental testing and sophisticated computational modeling.
Looking ahead, the future of research in this area is promising. The continued development of advanced computational tools will enable more accurate predictions of molecular properties, further streamlining the discovery process. researchgate.net Moreover, the integration of artificial intelligence and machine learning in chemoinformatics is poised to revolutionize how new chemical entities are designed and optimized. nih.gov
Future research will likely focus on:
Exploring Diverse Biological Targets: Investigating the activity of this compound and its derivatives against a wider range of biological targets to uncover new therapeutic applications.
Developing Novel Materials: Harnessing the unique chemical structure of these compounds to create new materials with interesting optical, electronic, or self-assembling properties.
Green Chemistry Approaches: Designing more sustainable synthetic methods that minimize waste and environmental impact.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 5-[(2-naphthyloxy)methyl]-2-furoate, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Step 1 : Start with a furan-2-carboxylate precursor (e.g., methyl 5-(hydroxymethyl)-2-furoate). React with 2-naphthol under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to introduce the naphthyloxy group .
- Step 2 : Optimize solvent choice (e.g., THF or DMF) and stoichiometry (1:1.2 molar ratio of hydroxylmethyl precursor to 2-naphthol) to minimize side reactions.
- Step 3 : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
- Key Data :
| Parameter | Optimal Condition | Yield Range |
|---|---|---|
| Solvent | THF | 65–75% |
| Catalyst | DEAD/PPh₃ | 70–80% |
Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be employed to characterize this compound and confirm its structural integrity?
- Methodology :
- ¹H NMR : Identify key signals:
- Furan protons (δ 6.3–7.5 ppm, split into doublets/triplets due to coupling).
- Naphthyloxy aromatic protons (δ 7.2–8.3 ppm, multiplet).
- Methoxy group (δ 3.8–3.9 ppm, singlet) .
- IR : Confirm ester carbonyl (C=O stretch at ~1720 cm⁻¹) and ether linkage (C-O-C at ~1250 cm⁻¹) .
- MS : Look for molecular ion peak [M+H]⁺ at m/z 282.3 (calculated for C₁₇H₁₄O₄) and fragmentation patterns (e.g., loss of methoxy group) .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the reactivity of the naphthyloxy moiety in this compound?
- Methodology :
- Density Functional Theory (DFT) : Compare calculated HOMO/LUMO energies of the naphthyloxy group with experimental redox potentials (e.g., cyclic voltammetry). Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to account for steric effects .
- Kinetic Studies : Use stopped-flow techniques to measure reaction rates in electrophilic substitutions (e.g., nitration). Correlate with computed activation barriers .
- Example : Discrepancies in bromination sites can arise from solvent polarity effects not modeled in simulations. Validate via X-ray crystallography of brominated derivatives .
Q. How does the electronic nature of the naphthyloxy substituent influence the compound's participation in electrophilic substitution reactions compared to other aryloxy groups?
- Methodology :
- Comparative Reactivity : Use Hammett σ constants to predict directing effects. The electron-donating naphthyloxy group (-O-2-naphthyl) activates the furan ring at the 4-position, favoring nitration or sulfonation .
- Experimental Validation : Perform competitive reactions with methyl 5-[(4-methoxyphenoxy)methyl]-2-furoate. Analyze regioselectivity via HPLC-MS .
- Data :
| Aryloxy Group | Nitration Position | Relative Rate |
|---|---|---|
| 2-Naphthyloxy | C4 | 1.0 (ref) |
| 4-Methoxyphenyloxy | C4 | 0.7 |
Q. What experimental designs are suitable for evaluating the metabolic stability of this compound in biological systems?
- Methodology :
- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Use NADPH cofactor to assess cytochrome P450-mediated oxidation .
- Metabolite Identification : Trap reactive intermediates (e.g., glutathione adducts) and compare fragmentation patterns with synthetic standards .
- Key Findings :
- Primary metabolites include hydroxylated naphthyloxy derivatives and ester hydrolysis products.
- Half-life in human microsomes: ~45 minutes (pH 7.4, 37°C) .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported biological activity (e.g., antimicrobial vs. cytotoxic effects) of this compound derivatives?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
